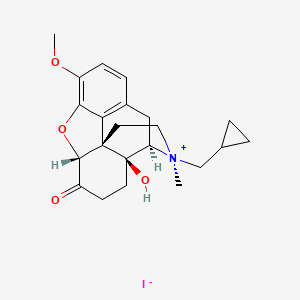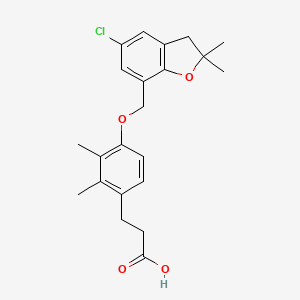
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide
Descripción general
Descripción
The compound is a type of morphinanium, which suggests it may be related to morphine or other opioids. The “cyclopropylmethyl” part indicates the presence of a cyclopropyl group attached to a methyl group . The “4,5-epoxy” suggests an epoxide group, which is a cyclic ether with three ring atoms. The “14-hydroxy” indicates the presence of a hydroxyl group, and “3-methoxy” suggests a methoxy group. The “17-methyl” indicates a methyl group at the 17th position. The “6-oxo” suggests a carbonyl group at the 6th position. The “iodide” likely refers to an iodide ion, which could be part of an ionic bond in the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the various functional groups and the cyclic nature of morphinanium compounds. The presence of an epoxide, hydroxyl, methoxy, and carbonyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the various functional groups present. Epoxides, for example, are highly reactive and can undergo reactions with a variety of nucleophiles . The iodide ion might also be involved in reactions, particularly if it’s part of an ionic bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- A novel synthesis method for ortho ester derivatives, potentially useful as selective epsilon opioid receptor ligands, was developed. This included the production of 17-(cyclopropylmethyl)-4,5alpha-epoxy-6alpha-hydroxy-3,7,7-trimethoxy-8-oxa-6,14-endoethanomorphinan (Watanabe, Kai, & Nagase, 2006).
Rational Drug Design
- Research focused on designing a selective opioid receptor antagonist based on the accessory site concept, leading to the synthesis of specific compounds with potential antagonist effects (Fujii et al., 2004).
Crystal Structure Analysis
- Studies of the crystal structure of buprenorphine, a semi-synthetic opioid drug, revealed insights into the arrangement of the cyclopropylmethyl group and the role of hydroxy groups in molecular interactions (Mazurek et al., 2021).
Analgesic Properties
- Investigations into the structure-activity correlations of 7 beta-(arylalkyl)-3-methoxy- or hydroxy-4,5 alpha-epoxymorphinans highlighted the potential of certain compounds as narcotic agonists (Kotick et al., 1983).
Imaging Applications
- Research on epimeric 6 alpha- and 6 beta-iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5 alpha-epoxymorphinans explored their potential as ligands for opioid receptor imaging, with implications for single photon emission computed tomography (de Costa et al., 1992).
Mass Spectrometry Analysis
- The use of methylsulphinyl carbanion in the methylation of 17-ketosteroids, including permethyl derivatives, was studied for its implications in mass spectrometry (Leclercq, 1974).
Synthesis of Isomorphinans
- Synthesis of 6, 14-ethenoisomorphinans and 6, 14-ethenomorphinans was conducted, leading to new compounds with potential as potent agonists (Crabbendam et al., 2010).
Opiate Receptor Research
- A study on cycloFOXY, a novel opiate antagonist, revealed its potential in labeling distinct opiate binding sites, providing insights for receptor research and drug development (Rothman et al., 1987).
Propiedades
IUPAC Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO4.HI/c1-23(12-13-3-4-13)10-9-21-18-14-5-6-16(26-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)11-14;/h5-6,13,17,20,25H,3-4,7-12H2,1-2H3;1H/q+1;/p-1/t17-,20+,21+,22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHOYBDOHMCZCP-KUSIJKRZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)








